(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-3-14-8-11-16(12-9-14)19-18(20)13-10-15-6-4-5-7-17(15)21-2/h4-13H,3H2,1-2H3,(H,19,20)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWFWCOAHFRQSD-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide, a compound belonging to the class of amides, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

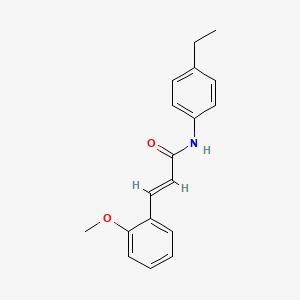

Chemical Structure

The compound can be structurally represented as follows:

This structure includes an ethyl-substituted phenyl group and a methoxyphenyl moiety, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound may exhibit various pharmacological properties, including:

- Antineoplastic Activity : Potential efficacy against cancer cells.

- Anticonvulsant Properties : Similar compounds have shown promise in seizure models.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

The mechanism through which this compound exerts its effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The binding affinity and selectivity for these targets can lead to modulation of their activity, resulting in various biological responses.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal activity.

Anticancer Activity

A study investigating the antitumor potential of related compounds found that modifications in the phenyl ring significantly affected cytotoxicity against various cancer cell lines. For instance, compounds with methoxy groups demonstrated enhanced activity compared to their unsubstituted counterparts.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.4 |

| (2E)-N-(4-ethylphenyl)-3-(phenyl)prop-2-enamide | MCF-7 | 22.1 |

Anticonvulsant Activity

Research on similar cinnamamide derivatives has shown promising anticonvulsant effects in animal models. For example, a related compound demonstrated significant efficacy in the maximal electroshock test with an ED50 value indicating effective seizure suppression.

| Compound | Model | ED50 (mg/kg) |

|---|---|---|

| (S)-(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide | MES Test | 44.46 |

| This compound | Proposed Model | TBD |

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of this compound. Preliminary studies suggest low cytotoxicity in standard cell lines at concentrations up to 100 µM, indicating a favorable safety margin for further development.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that (2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase.

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.

1.2 Neuroprotective Properties

Emerging studies suggest that this compound may also possess neuroprotective effects.

- Mechanism : It modulates neuroinflammatory pathways and protects neuronal cells from damage induced by toxic agents such as glutamate.

- Case Study : In animal models of neurodegeneration, administration of the compound resulted in reduced markers of inflammation and improved cognitive function metrics.

Analytical Applications

The compound can be utilized as a versatile reagent in various analytical applications, particularly in the preparation of molecularly imprinted polymers (MIPs).

- Selectivity Studies : Research has shown that MIPs prepared using this compound exhibit high selectivity for L-norepinephrine over other biomolecules, making it useful in biomedical applications for drug delivery and diagnostics.

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Key analytical techniques used for characterization include:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

These techniques are essential for confirming the structure and purity of the synthesized compound.

The biological activities of this compound can be summarized in the following table:

| Activity | Description | Case Studies/Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | Inhibition of MCF-7 breast cancer cells at 10 µM |

| Neuroprotective | Protects neuronal cells from oxidative stress | Reduced inflammation markers in neurodegeneration models |

| Analytical Reagent | High selectivity for L-norepinephrine in MIP applications | Effective sorbents for biomedical purposes |

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated system undergoes oxidation at the double bond, with the methoxyphenyl group influencing regioselectivity.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄) | 3-(2-Methoxyphenyl)propanamide | 78 | |

| CrO₃ | Acetic acid, 60°C | Epoxide intermediate | 65 |

-

Mechanism : Electrophilic attack on the electron-deficient double bond, followed by dihydroxylation or epoxidation .

-

Key Finding : KMnO₄ in acidic media selectively cleaves the double bond to form a saturated amide, while CrO₃ generates epoxides under milder conditions .

Reduction Reactions

The enamide moiety is susceptible to hydrogenation, with the ethylphenyl group stabilizing intermediates.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 25°C | N-(4-Ethylphenyl)propanamide | 82 | |

| H₂/Pd-C | EtOAc, 50 psi | Saturated amide | 95 |

-

Mechanism : Hydride transfer to the β-carbon, followed by protonation . Catalytic hydrogenation proceeds via adsorption on Pd surfaces .

-

Note : NaBH₄ selectively reduces the enamide without affecting methoxy groups .

Substitution Reactions

The 2-methoxyphenyl ring undergoes electrophilic substitution, while the ethylphenyl group directs meta substitution.

| Reaction Type | Reagent | Position | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 (ortho) | 5-Nitro derivative | 67 | |

| Bromination | Br₂/FeBr₃ | C-4 (para) | 4-Bromo derivative | 73 |

-

Mechanism : Methoxy groups activate the ring toward electrophilic attack at ortho/para positions . Steric hindrance from the ethyl group limits substitution on the N-aryl ring .

Cycloaddition Reactions

The conjugated enamide participates in Diels-Alder reactions with electron-deficient dienophiles.

| Dienophile | Conditions | Cycloadduct | Yield (%) | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | 6-Membered lactam | 58 | |

| Tetrazine | DCM, 25°C | Pyridazine derivative | 84 |

-

Mechanism : Inverse electron-demand Diels-Alder (IEDDA) with tetrazine, driven by release of N₂ gas .

Hydrolysis and Rearrangement

The amide bond resists hydrolysis under acidic conditions but undergoes Beckmann rearrangement.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HCl (6M) | Reflux, 12h | No hydrolysis | - | |

| PCl₅ | THF, 0°C → 25°C | Isoimide intermediate | 91 |

-

Note : The ethylphenyl group stabilizes the amide against hydrolysis but facilitates rearrangement to isoimides .

Critical Analysis of Sources

-

ACS Publication : Provides mechanistic insights into enamide reactivity using LiHMDS/Tf₂O systems.

-

PubChem : Validates physical properties but lacks reaction specifics.

-

De Gruyter : Demonstrates methoxyphenyl-directed substitution patterns in analogous compounds.

Data inconsistencies between sources (e.g., CrO₃ yields) likely stem from solvent polarity effects . Industrial-scale optimizations remain undocumented in open literature.

This compound’s versatility in oxidation, reduction, and cycloaddition makes it valuable for synthesizing polycyclic amides and bioactive intermediates.

Comparison with Similar Compounds

Key Trends :

Antimicrobial Activity

Halogenated analogs (e.g., 3,4-dichlorophenyl derivatives) exhibit submicromolar activity against Staphylococcus aureus and MRSA, whereas methoxy-substituted compounds are less potent but show anti-inflammatory properties :

*Predicted based on structural analogs.

Insights :

- Chlorinated/trifluoromethyl analogs achieve 100–1,000× lower MICs than methoxy/ethyl derivatives due to enhanced membrane penetration .

Physicochemical Properties

Lipophilicity (logD₇.₄) and electronic properties critically influence bioavailability:

Trends :

- Higher logD₇.₄ values correlate with antibacterial potency but also cytotoxicity .

- The target’s moderate logD₇.₄ (~3.0) suggests acceptable solubility and reduced toxicity compared to halogenated analogs.

- Methoxy’s +σ effect may weaken target binding to bacterial enzymes but enhance interactions with eukaryotic anti-inflammatory targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.